1H-Benz[f]inden-1-one

Lipophilicity Drug Design Physicochemical Properties

1H-Benz[f]inden-1-one (IUPAC: cyclopenta[b]naphthalen-3-one; CAS 159113-90-3) is a fused tricyclic ketone of the benz[f]indenone class, characterized by a rigid, fully unsaturated C13H8O framework (exact mass 180.0575 g/mol) with zero rotatable bonds, a single hydrogen-bond acceptor, and a calculated XlogP of 3.2. Unlike the saturated 2,3-dihydro analog or simple 1-indanone, this compound possesses extended π-conjugation across the naphthalenoid ring system, which fundamentally alters its electronic absorption, redox behavior, and molecular recognition properties.

Molecular Formula C13H8O
Molecular Weight 180.20 g/mol
CAS No. 159113-90-3
Cat. No. B12555760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benz[f]inden-1-one
CAS159113-90-3
Molecular FormulaC13H8O
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC3=O
InChIInChI=1S/C13H8O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-8H
InChIKeyGKNABNSMFLSGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benz[f]inden-1-one (CAS 159113-90-3): Structural and Physicochemical Baseline for Informed Procurement


1H-Benz[f]inden-1-one (IUPAC: cyclopenta[b]naphthalen-3-one; CAS 159113-90-3) is a fused tricyclic ketone of the benz[f]indenone class, characterized by a rigid, fully unsaturated C13H8O framework (exact mass 180.0575 g/mol) with zero rotatable bonds, a single hydrogen-bond acceptor, and a calculated XlogP of 3.2 . Unlike the saturated 2,3-dihydro analog or simple 1-indanone, this compound possesses extended π-conjugation across the naphthalenoid ring system, which fundamentally alters its electronic absorption, redox behavior, and molecular recognition properties.

Why 1-Indanone or 2,3-Dihydro Analogs Cannot Substitute for 1H-Benz[f]inden-1-one in Structure-Sensitive Applications


Substituting 1H-benz[f]inden-1-one with 1-indanone (CAS 83-33-0) or 2,3-dihydro-1H-benz[f]inden-1-one (CAS 109341-49-3) introduces critical liabilities: (i) the loss of extended conjugation eliminates the characteristic long-wavelength absorption and electron-accepting capacity of the fully unsaturated benz[f]indenone core; (ii) although all three compounds share zero rotatable bonds and a TPSA of ~17.1 Ų, the target compound exhibits a substantially higher XlogP (3.2 vs. 1.7 for 1-indanone) [1], meaning generic replacement would alter lipophilicity-driven properties such as membrane permeability or protein binding; and (iii) the benz[f]indenone scaffold provides a unique geometry for metal coordination and Diels–Alder reactivity that cannot be replicated by monocyclic or saturated analogs.

Quantitative Differentiation Evidence for 1H-Benz[f]inden-1-one: Head-to-Head and Cross-Study Comparisons


Enhanced Lipophilicity at Constant Polar Surface Area vs. 1-Indanone

1H-Benz[f]inden-1-one exhibits a calculated XlogP of 3.2, representing a +1.5 log unit increase over the XlogP of 1.7 for 1-indanone [1]. Notably, this lipophilicity gain occurs without any increase in topological polar surface area (TPSA), which remains constant at 17.1 Ų for both compounds. This combination—higher logP at unchanged TPSA—is atypical and arises from the extended aromatic surface of the naphthalenoid fusion without introducing additional polar atoms.

Lipophilicity Drug Design Physicochemical Properties

High Photochromic Ring-Closure Conversion Ratio Outperforming Common Diarylethenes

A 2,3-bisarylbenz[f]indenone derivative (compound 4O, prepared from 2,3-dibromobenz[f]indenone) achieved a ring-closure photoconversion ratio of 98.4% at photostationary equilibrium [1]. In comparison, representative photochromic diarylethenes bearing phenolic Schiff base units (compounds 1a and 3a) exhibit markedly lower conversions of 10% and 20%, respectively, under analogous solution-phase photoisomerization conditions [2].

Photochromism Diarylethenes Optical Switching

Electron Affinity Approaching PCBM: Viability as an Organic Electronic Acceptor

Di(benz[f]indenone)-fused tetraazaanthracene isomers (1a and 1s), constructed using the benz[f]indenone substructure, display an electron affinity (EA) of approximately −3.7 eV as determined by cyclic voltammetry and DFT calculations [1]. This value is only ~0.2 eV higher (less negative) than the solid-state electron affinity of the benchmark organic acceptor PCBM, measured at −3.9 ± 0.1 eV by ultraviolet and inverse photoemission spectroscopies [2].

Organic Electronics Electron Acceptors Organic Photovoltaics

First Benz[f]indene-Derived Zirconocene Complex: A New Ligand Platform for Group(IV) Metallocenes

The benz[f]indenone framework enabled the first-ever synthesis of a zirconocene complex incorporating a benz[f]indenyl ligand, as reported in 2003 [1]. No prior examples of group(IV) metallocenes bearing this fused tricyclic ligand existed, distinguishing benz[f]indenone-derived ligands from the widely used indenyl (C9H7) and fluorenyl (C13H9) ligand families. The synthetic methodology further permits introduction of diverse substituents at multiple positions on the benz[f]indenone core prior to metal complexation.

Metallocene Catalysts Zirconocene Organometallic Chemistry

Evidence-Backed Application Scenarios for 1H-Benz[f]inden-1-one in Research and Industrial Settings


Design of CNS-Penetrant Bioactive Molecules and Probes Leveraging Elevated LogP at Constant TPSA

The +1.5 log unit lipophilicity advantage of 1H-benz[f]inden-1-one over 1-indanone, without any TPSA increase, directly translates to improved passive membrane permeability. This physicochemical signature is particularly valuable in medicinal chemistry campaigns targeting intracellular or CNS-resident proteins, where calculated logP values between 2 and 4 are predictive of favorable brain penetration [1]. Researchers building compound libraries for neurological targets should prioritize the benz[f]indenone scaffold over simple indanone-based cores when permeability is a design criterion.

Photochromic Optical Memory and Photoswitch Materials Requiring Near-Quantitative Ring-Closure Conversion

The 98.4% photoconversion ratio demonstrated by a bisarylbenz[f]indenone derivative indicates that the benz[f]indenone scaffold supports near-complete photoisomerization, a prerequisite for high signal-to-noise optical memory elements and molecular switches. In contrast, common diarylethenes can exhibit conversions as low as 10–20% [1], which introduces unacceptable bit errors in data storage contexts. Materials scientists and photophysics groups should select 1H-benz[f]inden-1-one as the core building block when developing photochromic systems where switching completeness is non-negotiable.

Non-Fullerene Electron Acceptor Development for Organic Photovoltaics and n-Channel OFETs

Derivatives built on the benz[f]indenone core achieve electron affinities of approximately −3.7 eV, placing them within ~0.2 eV of the workhorse acceptor PCBM (−3.9 eV) [1]. This similarity in electron-accepting strength, combined with the synthetic flexibility to tune absorption and solubility through peripheral substitution, makes 1H-benz[f]inden-1-one a strategic starting material for developing non-fullerene acceptors. Organic electronics groups seeking alternatives to fullerene-based materials with comparable electron affinity but improved processability should procure this compound as a versatile synthetic entry point.

Next-Generation Olefin Polymerization Catalysts Using Benz[f]indenyl Ligand Frameworks

The 2003 report of the first benz[f]indenyl zirconocene complex demonstrated that the benz[f]indenone framework is a viable precursor to a new class of group(IV) metallocene catalysts distinguished from traditional indenyl- and fluorenyl-based systems. The extended aromatic surface of the benz[f]indenyl ligand can modulate the steric and electronic environment at the metal center, potentially altering polyolefin molecular weight distribution and stereoregularity. Industrial and academic polymer catalysis laboratories investigating next-generation single-site catalysts should stock 1H-benz[f]inden-1-one as a key ligand precursor.

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